Enhanced Critical Heat Flux (CHF) in Direct Immersion Cooling vs. Baseline HFE-7200
In a direct head-to-head pool boiling experiment, the addition of 7 wt.% 1,1,1-trifluoro-3-methylpentane to a baseline hydrofluoroether (HFE-7200) improved the critical heat flux (CHF) by 7% [1]. The test was conducted on a 10 mm × 10 mm grooved Si thermal test chip coated with copper. The baseline HFE-7200 alone exhibits a CHF that limits heat dissipation in high-power electronics; the addition of the target compound extends this operational limit [1].
| Evidence Dimension | Critical Heat Flux (CHF) improvement |
|---|---|
| Target Compound Data | 7% increase in CHF |
| Comparator Or Baseline | 93 wt.% HFE-7200 + 7 wt.% target compound vs. 100% HFE-7200 |
| Quantified Difference | 7% higher CHF |
| Conditions | Pool boiling on 10 mm × 10 mm grooved Si thermal test chip coated with copper |
Why This Matters
Procurement for electronics thermal management should prioritize this compound when a 7% CHF enhancement over neat HFE-7200 is required, directly translating to higher heat dissipation capacity before dry-out.
- [1] A. Kazakov, et al. (2012). Novel heat transfer fluids for direct immersion phase change cooling of electronic systems. International Journal of Heat and Mass Transfer, 55(13-14), 3373-3385. View Source
